![molecular formula C21H20O3 B4012645 7-methyl-9-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4012645.png)
7-methyl-9-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
描述
Cyclopentachromenones and their derivatives, including compounds similar to “7-methyl-9-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one,” are a class of compounds that have been extensively studied due to their interesting molecular structures and potential applications in various fields, such as materials science and pharmacology. These compounds are known for their complex molecular architecture, which allows for a wide range of chemical reactions and interactions.
Synthesis Analysis
The synthesis of cyclopentachromenones typically involves multicomponent reactions, oxidative cyclization, and etherification processes. For example, cyclopentachromenones can be synthesized through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst, demonstrating the role of metal catalysts in the formation of these compounds (Padilla-Martínez et al., 2011). Another method includes the one-pot multicomponent synthesis involving 3,4-methylenedioxyphenol, aromatic aldehydes, and Meldrum’s acid in the presence of CeCl3·7H2O under solvent-free conditions, highlighting the efficiency and environmental benefits of such processes (Wu, Li, & Yan, 2011).
Molecular Structure Analysis
The molecular and supramolecular structures of cyclopentachromenone derivatives are often determined by X-ray diffraction techniques. These studies reveal the conformational preferences of the compounds and the influence of substituents on their overall molecular geometry. For instance, the structural analysis of certain derivatives has shown that the presence of halogen atoms can influence the crystallization process and the spatial arrangement of the molecules, affecting their supramolecular architecture through π-stacking and hydrogen bonding interactions (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Cyclopentachromenones undergo a variety of chemical reactions, including etherification and Beckmann rearrangement, leading to a diverse array of functionalized derivatives. These reactions are crucial for modifying the chemical properties of the core structure to enhance its reactivity or to introduce new functional groups that can impart desirable properties (Chen, Ye, & Hu, 2012).
Physical Properties Analysis
The physical properties of cyclopentachromenone derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The introduction of various substituents can alter these properties, affecting their behavior in different solvents and under varying environmental conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and redox characteristics, are determined by the molecular framework and the nature of the substituents. Studies on similar compounds have demonstrated that cyclopentachromenones can participate in redox reactions, serve as catalysts in organic synthesis, and exhibit significant biological activity, which can be fine-tuned by modifying their chemical structure (Huang, Chuang, Kuo, & Yang, 2008).
未来方向
The future directions for research on “7-methyl-9-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications .
属性
IUPAC Name |
7-methyl-9-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-13-11-18(23-14(2)15-7-4-3-5-8-15)20-16-9-6-10-17(16)21(22)24-19(20)12-13/h3-5,7-8,11-12,14H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBUGUZSKEYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[({[(2,4-dimethylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoic acid](/img/structure/B4012565.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012570.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B4012579.png)
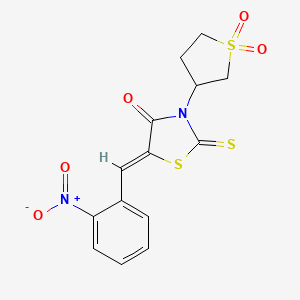
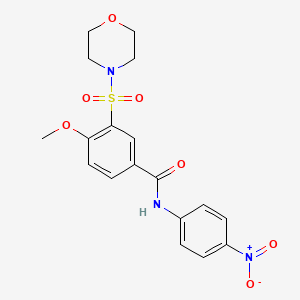
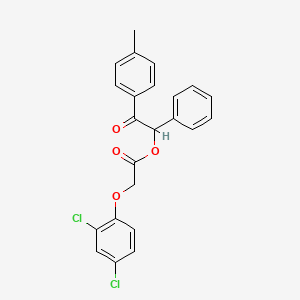
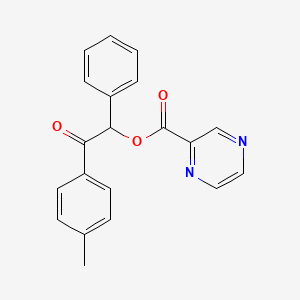
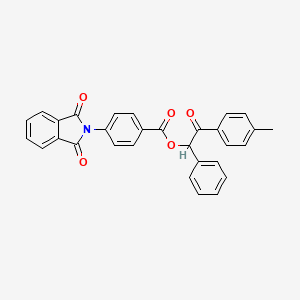
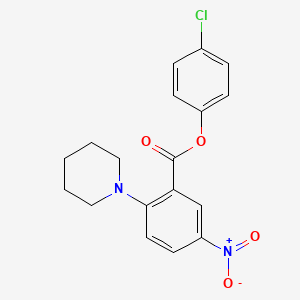
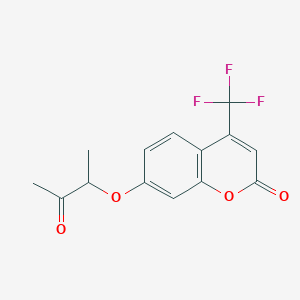
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012641.png)
![5-(5-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012643.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4012665.png)
